Isobutyl propyl sulfide

Description

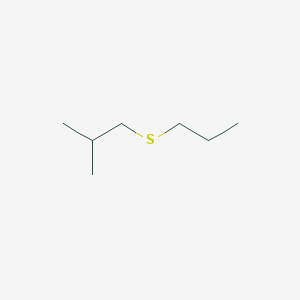

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUJPLKGSDCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169763 | |

| Record name | Propyl 2-methylpropylsulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-84-0 | |

| Record name | Propyl 2-methylpropylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl propyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 2-methylpropylsulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL PROPYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-(PROPYLSULFANYL)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS4ULH6YL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Isobutyl Propyl Sulfide

Isobutyl propyl sulfide (B99878) is an organic compound with the molecular formula C7H16S. chemicalbook.com It is classified as an acyclic alkyl sulfide, or thioether. The structure of this compound consists of an isobutyl group and a propyl group linked by a sulfur atom.

| Property | Value | Source |

| Molecular Formula | C7H16S | chemicalbook.com |

| Molecular Weight | 132.27 g/mol | chemicalbook.com |

| CAS Number | 1741-84-0 | chembk.com |

Synthesis and Reactions of Isobutyl Propyl Sulfide

The synthesis of unsymmetrical sulfides like isobutyl propyl sulfide (B99878) can be achieved through various methods in organic chemistry. A common approach involves the reaction of a thiol with an alkyl halide. For instance, the synthesis of propyl isobutyl sulfide has been documented with a high yield and purity. google.com In one example, the reaction of 1-propanethiol (B107717) with isobutyl bromide yielded propylisobutyl sulfide with a 96% yield and a purity of 95.6% as determined by gas chromatography. google.com A similar strategy could be employed for the synthesis of isobutyl propyl sulfide.

Another related synthesis involves the preparation of isopropyl isobutyl sulfide, where 2-propanethiol (B166235) is reacted with isobutyl bromide, resulting in a 94% yield and 90.6% purity. google.com These examples highlight a general and effective synthetic route to this class of compounds.

Research Applications of Isobutyl Propyl Sulfide

Established Synthetic Routes for this compound and Analogues

The synthesis of this compound and related thioethers can be broadly categorized into two main approaches: nucleophilic substitution and radical-mediated reactions. Both strategies offer distinct advantages and are applicable to a range of substrates.

Nucleophilic Substitution Strategies for C-S Bond Formation

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a reliable method for forming C-S bonds. These reactions typically involve the attack of a sulfur-based nucleophile on an electrophilic carbon atom.

A prevalent and straightforward method for the synthesis of unsymmetrical sulfides like this compound is the reaction of an alkyl halide with a thiolate anion. This reaction, often referred to as the Williamson ether synthesis for sulfides, proceeds via an SN2 mechanism. The thiolate anion, generated by deprotonating a thiol with a suitable base, acts as a potent nucleophile, displacing a halide from an alkyl halide to form the thioether.

The general reaction scheme involves two potential pathways for the synthesis of this compound:

Reaction of sodium propanethiolate with isobutyl bromide.

Reaction of sodium isobutanethiolate with propyl bromide.

The choice between these routes is often dictated by the nature of the alkyl halide, with primary halides being more reactive and less prone to side reactions like elimination compared to secondary or tertiary halides. Both isobutyl bromide and propyl bromide are primary halides, making either route viable. Studies have shown that such reactions, when carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, proceed in high yields. For instance, the reaction of sodium ethanethiolate with benzyl (B1604629) chloride in various solvents has been studied, demonstrating the influence of the reaction medium on the rate and efficiency of C-S bond formation.

Table 1: Illustrative Reaction Conditions for the Synthesis of Alkyl Sulfides via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propanethiol | Isobutyl bromide | Sodium hydroxide (B78521) | Ethanol/Water | Reflux | >90 | |

| Isobutanethiol | Propyl bromide | Sodium ethoxide | Ethanol | Reflux | High | |

| Ethanethiol | Benzyl chloride | N/A (Sodium Salt) | Acetonitrile | 25 | 95 |

This table provides representative conditions and is not exhaustive of all possible synthetic routes.

An alternative nucleophilic substitution strategy for constructing C-S bonds involves the ring-opening of epoxides with thiols or thiolate anions. This method is particularly useful for synthesizing β-hydroxy sulfides. The reaction can be catalyzed by either an acid or a base.

Under basic or neutral conditions, the thiol attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. For example, the reaction of propylene (B89431) oxide with a thiol would lead to a secondary alcohol. In the context of synthesizing an analogue of this compound, reacting an epoxide like isobutylene (B52900) oxide with propanethiol would yield 1-(propylthio)butan-2-ol. The regioselectivity of this reaction is a key feature, with the nucleophile preferentially attacking the terminal carbon of the epoxide.

Radical-Mediated C-S Bond Construction

Radical reactions offer a complementary approach to nucleophilic substitutions for C-S bond formation, often proceeding under milder conditions and exhibiting different selectivity patterns.

The anti-Markovnikov addition of thiols to alkenes is a classic example of a radical-mediated C-S bond-forming reaction. This process is typically initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN). A thiyl radical (RS•) is first generated from the thiol (RSH). This radical then adds to the double bond of an alkene, forming a carbon-centered radical intermediate. The intermediate radical then abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and forming the final thioether product.

For the synthesis of this compound, this could be achieved through two primary pathways:

Addition of propanethiol to isobutylene.

Addition of isobutanethiol to propene.

The addition of the thiyl radical occurs at the less substituted carbon of the double bond, leading to the anti-Markovnikov product. This method is highly efficient for terminal alkenes.

Table 2: Radical Addition of Thiols to Alkenes

| Thiol | Alkene | Initiator | Product | Regioselectivity | Reference |

| Propanethiol | Isobutylene | UV light/AIBN | This compound | Anti-Markovnikov | |

| Isobutanethiol | Propene | UV light/AIBN | This compound | Anti-Markovnikov | |

| Thiophenol | 1-Octene | Di-tert-butyl hyponitrite | Octyl phenyl sulfide | Anti-Markovnikov |

This table illustrates the general principle of radical thiol-ene reactions.

More advanced and less common synthetic strategies involve the cleavage of a C-C bond followed by the introduction of a sulfur moiety. These reactions are often mediated by transition metals and allow for the construction of complex sulfides from readily available starting materials. For instance, research has shown that nickel catalysis can achieve the cleavage of an unactivated C(sp3)–C(sp3) bond in cycloketobutanols followed by a reaction with disulfides to form thioethers. While a direct application to the synthesis of a simple acyclic sulfide like this compound is not typical, these methods highlight the expanding toolkit available to synthetic chemists for C-S bond formation. Such a strategy could hypothetically involve the cleavage of a C-C bond in a branched ketone or alcohol, followed by trapping with a propyl sulfide source.

Thiol-Ene Reaction Pathways

The thiol-ene reaction, also known as alkene hydrothiolation, is a prominent method for forming thioethers. wikipedia.org This reaction involves the addition of a thiol (R-SH) to an alkene. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of propanethiol with isobutylene or isobutylthiol with propylene.

The reaction can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway, typically initiated by light, heat, or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene in an anti-Markovnikov fashion. This creates a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgthieme-connect.de The process is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org The radical-mediated pathway is advantageous for its efficiency and can be used in photopolymerization to create uniform polymer networks. wikipedia.org Visible light irradiation in the presence of transition metal polypyridyl photocatalysts or bismuth oxide can also initiate these reactions. organic-chemistry.orgorganic-chemistry.org

Michael Addition: This pathway is catalyzed by a base or a nucleophile and also results in an anti-Markovnikov addition product. wikipedia.org

The versatility of the thiol-ene reaction extends to its use in initiating cascade cyclizations and facilitating cis-trans isomerization of alkenes due to the reversibility of the initial radical addition. wikipedia.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metals are extensively used to catalyze the formation of C–S bonds, providing efficient routes to alkyl sulfides.

Copper catalysts are effective for the synthesis of alkyl sulfides. One method involves the use of S-alkyl butanethioate as a thiol source in a copper-catalyzed reaction with alkyl halides. This approach is noted for its operational simplicity and tolerance of various functional groups, avoiding the need for toxic thiols. tandfonline.com Copper(I) iodide (CuI) has also been used to catalyze the coupling of aryl iodides with sulfur, followed by reduction to form aryl thiols, which can then be alkylated. tandfonline.com Research has shown that copper catalysis can be essential even in reactions initially reported as iron-catalyzed, highlighting its significant role in C-S bond formation. nih.gov

Nickel catalysis provides a powerful tool for C-S cross-coupling reactions, particularly for forming bonds between aryl and alkyl groups. acs.orgrsc.org Nickel(II) catalysts with redox-active ligands can facilitate the coupling of (hetero)aryl thiols and halides under mild conditions, often at room temperature. acs.org This is achieved by avoiding high-energy Ni(0)/Ni(II) or Ni(I)/Ni(III) redox steps through the cooperative participation of the ligand in the oxidative addition and reductive elimination steps. acs.org

For sterically hindered substrates, where palladium catalysts may be less effective, nickel catalysts with flexible bidentate phosphine (B1218219) ligands have proven successful in coupling alkyl thiols with aryl triflates. rsc.org Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving Ni(I)-mediated radical generation from alkyl halides. acs.orgnih.gov

Palladium catalysts are widely used for the synthesis of thioethers through cross-coupling reactions. sigmaaldrich.com These reactions can involve the coupling of aryl or heteroaryl thiols with corresponding iodides, offering high yields for a broad range of substrates. researchgate.net One-pot procedures have been developed where an aryl thioacetate (B1230152) is formed and then deprotected in situ for subsequent palladium-catalyzed C-S cross-coupling with (hetero)aryl halides. researchgate.net

A "borrowing hydrogen" method catalyzed by palladium nanoparticles on magnesium oxide allows for the synthesis of thioethers from alcohols and thiols. csic.es In this process, the alcohol is first dehydrogenated to an aldehyde, which then reacts with the thiol. The resulting intermediate is reduced by a palladium hydride species formed in the initial step. csic.es Palladium catalysts are also effective in the cross-coupling of unactivated aryl sulfides with arylzinc reagents, which can proceed smoothly even at or below room temperature. nih.gov

Metal-Free Approaches to Alkyl Sulfides

In an effort to develop more sustainable and cost-effective synthetic methods, several metal-free approaches for the synthesis of alkyl sulfides have been established.

A photochemical method allows for the formation of unsymmetrical sulfides from readily available thiols or disulfides and aryl or alkyl iodides without the need for a metal catalyst. acs.orgnih.gov This reaction is believed to proceed via the formation of an electron-donor-acceptor (EDA) complex that, upon irradiation, initiates electron transfer to yield thiyl and aryl radicals. acs.org

Another metal-free approach involves the transalkylation of simple sulfides with alkyl halides. This method has a broad functional group tolerance and proceeds through an ionic mechanism via a sulfonium (B1226848) intermediate. nih.gov Additionally, a one-pot, odorless protocol for the synthesis of benzyl alkyl thioethers uses thiourea (B124793) as a sulfur source, reacting sequentially with benzyl bromide and another alkyl halide. tandfonline.com Organoboron compounds have also been utilized in transition-metal-free C-S bond formations. nih.gov

Oxidative Transformations of Sulfides (e.g., to Sulfoxides and Sulfones)

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. This transformation is a key reaction in organic synthesis as sulfoxides and sulfones are important synthetic intermediates. rsc.orgnih.gov

Hydrogen peroxide (H₂O₂) is a common and "green" oxidant for these transformations because its only byproduct is water. rsc.orgnih.gov The selectivity of the oxidation—either to the sulfoxide or further to the sulfone—can often be controlled by the reaction conditions.

To Sulfoxides: Selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov This method is simple, and the products are typically isolated in high yields. nih.gov

To Sulfones: For the oxidation to sulfones, stronger conditions or catalysts are often required. Carboxylated multi-walled carbon nanotubes have been used as a heterogeneous nanocatalyst for the direct oxidation of sulfides to sulfones with 30% H₂O₂ under solvent-free conditions. rsc.org Other methods may employ catalysts like sodium tungstate. researchgate.net Electrochemical oxidation also provides a route to selectively form sulfoxides or sulfones by adjusting the reaction conditions. acs.org

The general mechanism for the oxidation of a sulfide with hydrogen peroxide involves the electrophilic attack of a peroxide oxygen on the sulfur atom. nih.gov

Compound Names

| Compound Name |

| This compound |

| Propanethiol |

| Isobutylene |

| Isobutylthiol |

| Propylene |

| S-alkyl butanethioate |

| Aryl thioacetate |

| Thioether |

| Sulfoxide |

| Sulfone |

| Thiourea |

| Benzyl bromide |

| Isobutyl propyl sulfoxide |

| Isobutyl propyl sulfone |

| Hydrogen peroxide |

| Sodium tungstate |

Synthetic Strategies and Mechanistic Insights for this compound

The synthesis of the unsymmetrical thioether, this compound, can be accomplished through a variety of established and emerging chemical methodologies. These approaches, ranging from classic radical additions to sophisticated metal-catalyzed cross-couplings and greener metal-free alternatives, offer chemists a diverse toolkit for constructing the crucial carbon-sulfur bond.

Thiol-Ene Reaction Pathways

A cornerstone of sulfide synthesis is the thiol-ene reaction, also known as alkene hydrothiolation, which involves the addition of a thiol across a double bond. wikipedia.org To synthesize this compound via this route, one could react propanethiol with isobutylene or, conversely, isobutylthiol with propylene.

This reaction predominantly proceeds via two mechanistic pathways:

Radical Addition: This is the most prevalent mechanism, typically triggered by light, heat, or a radical initiator. The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene at the less substituted carbon, following an anti-Markovnikov regioselectivity. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final thioether product. wikipedia.orgthieme-connect.de Recognized for its high efficiency, yield, and stereoselectivity, this reaction is often categorized as a "click" reaction. wikipedia.org The utility of this radical process is further highlighted by its application in photopolymerization for creating homogenous polymer networks and its initiation by visible light using photocatalysts like bismuth oxide or transition metal polypyridyl complexes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Michael Addition: Alternatively, the reaction can be catalyzed by a base or a nucleophile, which also leads to the anti-Markovnikov addition product. wikipedia.org

The versatility of the thiol-ene reaction is further demonstrated by its application in initiating cascade cyclizations and in facilitating the cis-trans isomerization of alkenes, a consequence of the reversible nature of the initial radical addition step. wikipedia.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers highly efficient and controlled methods for the formation of carbon-sulfur bonds.

Copper-Catalyzed Alkyl Sulfide Formations

Copper catalysts have proven effective for synthesizing alkyl sulfides. A notable method employs S-alkyl butanethioate as a thiol source, which reacts with alkyl halides in a copper-catalyzed process known for its operational simplicity and tolerance of diverse functional groups, thereby avoiding the use of malodorous and toxic thiols. tandfonline.com Copper(I) iodide (CuI) is also utilized to catalyze the coupling of aryl iodides with elemental sulfur, which, after subsequent reduction, provides aryl thiols that can be further alkylated. tandfonline.com It has been discovered that even in reactions initially believed to be catalyzed by iron, trace amounts of copper were responsible for the catalytic activity, underscoring its pivotal role in C-S bond formation. nih.gov

Nickel-Catalyzed Aryl Exchange and C-S Coupling Reactions

Nickel catalysis is a powerful technique for C–S cross-coupling, especially in forming bonds between aryl and alkyl moieties. acs.orgrsc.org By employing nickel(II) catalysts bearing redox-active ligands, the coupling of (hetero)aryl thiols with (hetero)aryl halides can be achieved under mild conditions, frequently at room temperature. acs.org This efficiency stems from a mechanism that sidesteps high-energy Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles by leveraging the cooperative electronic participation of the ligand during the key oxidative addition and reductive elimination steps. acs.org

For substrates that are sterically demanding, nickel catalysts equipped with flexible bidentate phosphine ligands have demonstrated success in coupling alkyl thiols with aryl triflates, a transformation that can be challenging for palladium-based systems. rsc.org Mechanistic investigations point to pathways that can involve the generation of radicals from alkyl halides mediated by Ni(I) species. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are extensively used in the synthesis of thioethers via cross-coupling reactions. sigmaaldrich.com These methods can efficiently couple a wide array of aryl or heteroaryl thiols with their corresponding iodides, delivering high yields. researchgate.net Advanced one-pot strategies have been developed that involve the initial formation of an aryl thioacetate, which is then deprotected in situ and subjected to a palladium-catalyzed C–S cross-coupling with various (hetero)aryl halides. researchgate.net

An innovative "borrowing hydrogen" methodology, catalyzed by palladium nanoparticles supported on magnesium oxide, enables the synthesis of thioethers from alcohols and thiols. csic.es This process involves the initial dehydrogenation of the alcohol to an aldehyde, which then condenses with the thiol. The resulting intermediate is subsequently reduced by a palladium hydride species that was generated in the first step. csic.es Furthermore, palladium catalysts facilitate the cross-coupling of unactivated aryl sulfides with arylzinc reagents, a reaction that proceeds efficiently even at or below ambient temperatures. nih.gov

Metal-Free Approaches to Alkyl Sulfides

Driven by the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes for alkyl sulfides.

A noteworthy photochemical method enables the synthesis of unsymmetrical sulfides from readily available thiols or disulfides and common alkyl or aryl iodides without a metal catalyst. acs.orgnih.gov The reaction is proposed to proceed through a photo-induced electron transfer within an electron-donor-acceptor (EDA) complex, generating the key thiyl and aryl radical intermediates. acs.org

Another metal-free strategy is the transalkylation of simple sulfides using alkyl halides, which demonstrates broad functional group compatibility and operates through an ionic mechanism involving a sulfonium intermediate. nih.gov Additionally, an efficient and odorless one-pot synthesis of benzyl alkyl thioethers has been reported, which utilizes thiourea as the sulfur source in a sequential reaction with benzyl bromide and a second alkyl halide. tandfonline.com The use of organoboron compounds also represents a viable pathway for transition-metal-free C-S bond formation. nih.gov

Oxidative Transformations of Sulfides (e.g., to Sulfoxides and Sulfones)

The sulfur atom in this compound is susceptible to oxidation, allowing for its transformation into the corresponding isobutyl propyl sulfoxide and isobutyl propyl sulfone. These oxidized derivatives are valuable intermediates in organic synthesis. rsc.orgnih.gov

Hydrogen peroxide (H₂O₂) is a preferred oxidant for these transformations due to its environmentally benign nature, with water being the sole byproduct. rsc.orgnih.gov The degree of oxidation, yielding either the sulfoxide or the sulfone, can be selectively controlled by tuning the reaction conditions.

Synthesis of Sulfoxides: The selective oxidation of sulfides to sulfoxides can be cleanly achieved under mild, transition-metal-free conditions using hydrogen peroxide in glacial acetic acid. This method is operationally simple and generally provides high yields of the desired sulfoxide. nih.gov

Synthesis of Sulfones: Complete oxidation to the sulfone typically requires more forcing conditions or the use of a catalyst. A heterogeneous system using carboxylated multi-walled carbon nanotubes as a nanocatalyst with 30% H₂O₂ effectively converts sulfides directly to sulfones under solvent-free conditions. rsc.org Other catalytic systems, such as those employing sodium tungstate, are also used for this purpose. researchgate.net Furthermore, electrochemical oxidation presents a modern alternative where the selective formation of either the sulfoxide or sulfone can be controlled by adjusting the electrical current and solvent. acs.org

The underlying mechanism for these oxidations generally involves an electrophilic attack by a peroxide oxygen atom on the nucleophilic sulfur atom of the sulfide. nih.gov

Pummerer-Type Rearrangements and Oxidative Variants

The Pummerer rearrangement is a classical organic reaction that transforms a sulfoxide into an α-acyloxy-thioether in the presence of an activating agent, typically an acid anhydride (B1165640). wikipedia.orgtcichemicals.com The fundamental transformation involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org

The general stoichiometry of the Pummerer rearrangement is: RS(O)CHR'₂ + Ac₂O → RSC(OAc)R'₂ + AcOH wikipedia.org

While the classic Pummerer reaction utilizes acetic anhydride, a variety of activators can be employed, including trifluoroacetic anhydride and trifluoromethanesulfonic anhydride. wikipedia.org The choice of activator can influence the reaction conditions, with some allowing the reaction to proceed at lower temperatures. wikipedia.org Furthermore, the nucleophile is not limited to acetate (B1210297); arenes, alkenes, amides, and phenols can also be used to trap the thionium ion. wikipedia.org

Oxidative variants of the Pummerer rearrangement offer alternative pathways to thioethers. These methods often involve the direct oxidation of sulfides to generate the key thionium ion intermediate, bypassing the need for a pre-formed sulfoxide. manchester.ac.uk For instance, oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can initiate a Pummerer-type reaction. manchester.ac.uk

Mechanistic Elucidation in this compound Synthesis

The formation of this compound can proceed through various mechanistic pathways, including free radical and polar mechanisms. The prevailing mechanism is often dictated by the specific reactants and conditions employed.

The synthesis of thioethers can occur via free radical chain mechanisms. nih.gov These reactions typically involve the generation of a radical species that propagates a chain reaction. nih.gov For example, the reaction of a thiol with a carbon-centered radical is a key step in many free-radical processes. nih.gov The chain is propagated by the newly formed radical and is eventually terminated by radical-radical combination or disproportionation reactions. nih.gov

In contrast, polar pathways involve the formation of ionic intermediates. The Pummerer rearrangement is a prime example of a reaction that proceeds through a polar mechanism, involving the formation of a cationic thionium ion. wikipedia.orgyoutube.com The choice between a radical and a polar pathway can be influenced by the presence of radical initiators or, conversely, reagents that favor ionic intermediates.

The specific steps within a reaction mechanism can be further defined as concerted or stepwise. A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. An asynchronous concerted mechanism is a type of concerted process where bond formation and cleavage occur in the same transition state, but not to the same extent. The degree of asynchronicity can be influenced by the nature of the reactants and the reaction conditions.

Understanding the structure and energy of the transition state is crucial for elucidating the mechanism of a reaction. In thioetherification reactions, computational methods are often employed to characterize the transition states of various proposed mechanisms. For example, in the Pummerer rearrangement, the transition state for the elimination step leading to the thionium ion is a key area of study. wikipedia.orgyoutube.com The geometry and energy of this transition state can provide insights into the factors that influence the reaction rate and selectivity.

The conditions under which a reaction is performed can have a profound impact on the operative mechanism. mdpi.com Factors such as temperature, solvent, and the presence of catalysts or accelerators can favor one mechanistic pathway over another. mdpi.com For instance, in Pummerer-type reactions, the use of Lewis acids like TiCl₄ and SnCl₄ can allow the reaction to proceed at lower temperatures by facilitating the formation of the thionium ion. wikipedia.org

In free-radical reactions, the concentration of radical initiators and the presence of radical scavengers can significantly affect the reaction outcome. nih.gov Similarly, in polar reactions, the polarity of the solvent can influence the stability of ionic intermediates and transition states, thereby altering the reaction rate and mechanism. The chemisorption of reactants or intermediates on a catalyst surface can also modify the reaction pathway. mdpi.com

Advanced Synthetic Strategies for this compound Derivatives

Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methods for the construction of chemical bonds. mdpi.com The synthesis of this compound and its derivatives benefits from these advancements.

Advanced strategies often focus on the use of novel catalysts and reaction conditions to achieve desired transformations. For example, photoredox/nickel dual catalysis has emerged as a powerful method for thioetherification. nih.gov This approach allows for the cross-coupling of thiols and aryl halides under mild conditions, tolerating a wide range of functional groups. nih.gov Such methods may be particularly useful for the synthesis of complex this compound derivatives. nih.gov

Other advanced strategies may involve the use of flow chemistry, microwave-assisted synthesis, or the development of novel one-pot procedures that combine multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. mdpi.com The goal of these strategies is often to produce complex molecules for biological applications through protocols such as conjugation. unito.it

Asymmetric Synthesis Using Chiral Sulfur Reagents

The direct asymmetric synthesis of a chiral sulfide like this compound is not a common transformation. Instead, chirality is typically introduced by the asymmetric oxidation of the corresponding prochiral sulfide to a chiral sulfoxide. This transformation is of significant interest as chiral sulfoxides are valuable building blocks in asymmetric synthesis. acsgcipr.orgacs.org

The oxidation of this compound can be accomplished using a variety of chiral reagents and catalysts. A well-established method involves the use of chiral titanium complexes, often in conjunction with a chiral ligand such as diethyl tartrate (DET). acsgcipr.org In a typical procedure, the sulfide is treated with a stoichiometric or catalytic amount of the chiral titanium complex and a suitable oxidant, such as cumene (B47948) hydroperoxide. The enantioselectivity of the reaction is dependent on the choice of the chiral ligand and the reaction conditions.

Another approach involves the use of chiral auxiliaries. For instance, enantiopure sulfinates can be used as precursors. These can be prepared by reacting a sulfinyl chloride with a chiral alcohol. Subsequent reaction with a Grignard reagent, such as isobutylmagnesium bromide, followed by another Grignard reagent like propylmagnesium bromide, can in principle lead to the formation of the chiral sulfide, though this is a more complex, multi-step approach. More commonly, enantioenriched sulfinates are converted to chiral sulfoxides. acs.org

Biocatalysis offers a green and highly selective alternative for the asymmetric oxidation of sulfides. acsgcipr.org Enzymes such as monooxygenases can catalyze the oxidation of this compound to one enantiomer of the corresponding sulfoxide with high enantiomeric excess (ee). The reaction is typically carried out in an aqueous buffer with the enzyme, a cofactor regeneration system, and the sulfide substrate.

Table 1: Comparison of Asymmetric Oxidation Methods for Sulfides

| Method | Chiral Source | Typical Oxidant | Advantages | Disadvantages |

| Chiral Metal Catalysis | Chiral ligands (e.g., DET) with Ti(OiPr)4 | Hydroperoxides | Catalytic, well-studied | Metal contamination, may require inert atmosphere |

| Chiral Auxiliaries | Chiral alcohols, amines | High diastereoselectivity | Stoichiometric use of auxiliary, multiple steps | |

| Biocatalysis | Enzymes (e.g., monooxygenases) | O2 (air) | High enantioselectivity, mild conditions | Substrate scope can be limited, requires specific enzymes |

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. This compound can be synthesized in a one-pot reaction starting from readily available precursors. A common and straightforward one-pot method involves the reaction of an alkyl halide with a thiol in the presence of a base.

For the synthesis of this compound, one could react 1-bromopropane (B46711) with isobutylthiol or 1-bromoisobutane with propanethiol. In a typical one-pot procedure, the thiol is first deprotonated by a base, such as sodium hydroxide or sodium ethoxide, to form the corresponding thiolate in situ. Without isolation, the alkyl halide is then added to the reaction mixture, and the resulting nucleophilic substitution reaction yields the unsymmetrical sulfide. nih.gov

Another one-pot approach can utilize thiourea as a sulfur source. acs.org In this method, an alkyl halide (e.g., 1-bromopropane) is reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to generate the thiol in situ, which can then react with a second alkyl halide (e.g., 1-bromoisobutane) added to the same pot to form this compound. This method avoids the handling of odorous thiols.

Table 2: One-Pot Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Key Intermediate |

| 1-Bromopropane | Isobutylthiol | Base (e.g., NaOH) | Isobutylthiolate |

| 1-Bromoisobutane | Propanethiol | Base (e.g., NaOH) | Propanethiolate |

| 1-Bromopropane & 1-Bromoisobutane | Thiourea | Base (e.g., NaOH) | Isothiouronium salts |

The reaction mechanism for the reaction of a thiolate with an alkyl halide is typically a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond.

Utilization of Sulfonium Salts as Synthetic Intermediates

Sulfonium salts are positively charged sulfur-containing species that can serve as valuable intermediates in organic synthesis. nih.gov They can be prepared by the reaction of a sulfide with an alkyl halide. youtube.com For example, this compound can react with an alkylating agent, such as methyl iodide, to form isobutyl(methyl)propylsulfonium iodide.

These sulfonium salts can then be used in various transformations. A key application is their use as alkylating agents. In the presence of a suitable nucleophile, the sulfonium salt can transfer one of its alkyl groups. For instance, the isobutyl(methyl)propylsulfonium iodide could potentially react with a nucleophile, leading to the transfer of the methyl, propyl, or isobutyl group, with the expulsion of this compound as a leaving group. The regioselectivity of this process would depend on the nature of the alkyl groups and the reaction conditions.

A more synthetically useful approach for the formation of unsymmetrical sulfides involves the transalkylation of a simple dialkyl sulfide via a sulfonium intermediate. nih.gov For example, dimethyl sulfide can be reacted with an alkyl halide like 1-bromoisobutane to form a sulfonium salt. Subsequent reaction with another nucleophile, such as a propyl-containing organometallic reagent, could potentially lead to the formation of this compound. However, a more direct route to unsymmetrical sulfides involves the dealkylation-alkylation of a readily available sulfide.

Table 3: Formation and Reactivity of a Representative Sulfonium Salt

| Sulfide | Alkylating Agent | Sulfonium Salt Product | Potential Application |

| This compound | Methyl iodide | Isobutyl(methyl)propylsulfonium iodide | Alkyl group transfer to a nucleophile |

| Dimethyl sulfide | 1-Bromoisobutane | (Isobutyl)dimethylsulfonium bromide | Intermediate for the synthesis of other sulfides |

The mechanism of sulfonium salt formation is a straightforward SN2 reaction where the sulfur atom of the sulfide acts as the nucleophile. The subsequent reactions of the sulfonium salt depend on the reaction conditions and the nature of the nucleophile, but they generally involve the cleavage of a carbon-sulfur bond.

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for separating this compound from complex mixtures, a critical step for accurate identification and quantification. The choice of method and column is paramount for resolving isomers and different classes of sulfur compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile sulfur compounds like this compound. In this method, the gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner.

The differentiation of this compound from its isomers, such as n-butyl isopropyl sulfide or sec-butyl propyl sulfide, is achieved through two key data points:

Retention Time (RT): Each isomer will have a unique retention time on a given GC column due to subtle differences in their volatility and polarity.

Mass Spectrum: The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. While isomers have the same molecular weight, the arrangement of atoms leads to different fragmentation pathways and, consequently, unique mass spectra. For this compound (C₇H₁₆S), the mass spectrometer would detect the molecular ion and a characteristic pattern of fragment ions resulting from the cleavage of C-S and C-C bonds.

The combination of retention time and a unique mass spectrum allows for the unambiguous identification of this compound even in the presence of its structural isomers.

For highly complex samples, such as petroleum distillates where numerous sulfur compounds exist, conventional one-dimensional GC may lack the necessary resolving power. silcotek.comoup.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capabilities and sensitivity. nih.govresearchgate.net This technique employs two different chromatographic columns connected in series by a modulator. mdpi.com

Typically, a non-polar column is used in the first dimension to separate compounds based on their boiling point. researchgate.net Small fractions of the eluent from the first column are then transferred to a second, shorter column with a different stationary phase (e.g., polar), which performs a very fast separation based on polarity. researchgate.net

This process generates a structured two-dimensional chromatogram where compounds of a similar class, such as aliphatic sulfides (including this compound), group together in specific regions, separate from other classes like thiophenes or benzothiophenes. nih.govresearchgate.net When coupled with a sulfur-selective detector like the sulfur chemiluminescence detector (SCD), GC×GC provides a powerful tool for the detailed speciation of sulfur compounds in complex matrices. oup.comnih.gov The increased peak capacity allows for the separation of constituents that cannot be differentiated by one-dimensional GC alone. silcotek.com

Ligand exchange chromatography (LEC) is a specialized liquid chromatography technique used for the class separation of sulfur compounds. acs.org This method utilizes a stationary phase that has been modified with metal ions, such as copper or mercury. acs.org The separation mechanism is based on the reversible formation of complexes between the sulfur atoms in the analyte and the metal ions on the stationary phase. shodex.comshodex.com

Aliphatic sulfides, like this compound, which are Lewis bases, readily donate their lone pair of electrons on the sulfur atom to form a coordinate bond with the metal ion. The strength of this interaction, and thus the retention time, depends on the steric accessibility of the sulfur atom and the electronic environment of the molecule. This allows for the selective retention and separation of alkyl sulfides as a class from other compounds, such as aromatic sulfur heterocycles (e.g., thiophenes), where the sulfur lone pair is less available due to its involvement in the aromatic system. acs.org

The success of any chromatographic analysis of sulfur compounds hinges on the proper optimization of column selectivity. youtube.com A primary challenge in analyzing trace levels of sulfur compounds is their potential for adsorption onto active sites within the analytical system, such as the column walls or end plugs, which can lead to peak tailing and loss of signal. silcotek.comrestek.com

To counter this, specialized columns are often employed. The inertness of the column can be enhanced through treatments like the Sulfinert® coating, a passivation technique that deactivates metal surfaces to prevent the adsorption of reactive sulfur compounds. restek.com

Furthermore, column selectivity is crucial for separating sulfur analytes from interfering hydrocarbons. In gas chromatography with sulfur-selective detectors (like the SCD), co-elution with high concentrations of hydrocarbons can cause a quenching effect, where the sulfur signal is suppressed, leading to inaccurate quantification. silcotek.comchromforum.org Therefore, selecting a column phase that provides maximum resolution between the target sulfur compounds and the sample matrix is essential for a successful analysis. silcotek.com The choice often involves balancing factors like polarity and film thickness to achieve the desired separation within a reasonable analysis time. youtube.comchromforum.org

Advanced Spectroscopic Methods for Structural Elucidation

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including sulfur-containing compounds like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal allow for the assignment of protons to their respective positions in the isobutyl and propyl groups.

The protons on the carbons directly attached to the sulfur atom (α-carbons) are deshielded and would appear at a downfield chemical shift compared to other aliphatic protons.

The splitting patterns, governed by the number of neighboring protons, would confirm the connectivity, such as the triplet for the methyl group and the sextet for the adjacent methylene (B1212753) group in the propyl chain, and the doublet for the methyl groups and the multiplet for the methine proton in the isobutyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Similar to ¹H NMR, the carbons bonded to the sulfur atom are deshielded and resonate at a lower field.

The number of distinct peaks in the spectrum confirms the number of unique carbon environments, which is consistent with the molecule's structure.

The combined data from both ¹H and ¹³C NMR allows for the complete and unambiguous assignment of the structure of this compound. cdnsciencepub.comcdnsciencepub.comacs.org The chemical shifts observed are consistent with those reported for other aliphatic sulfides. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This interactive table provides the predicted chemical shifts for the various proton and carbon environments in the this compound molecule. These predictions are based on established principles of NMR spectroscopy and data from similar alkyl sulfide compounds.

| Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Propyl | -S-CH₂ -CH₂-CH₃ | 2.4 - 2.6 | Triplet |

| Propyl | -S-CH₂-CH₂ -CH₃ | 1.5 - 1.7 | Sextet |

| Propyl | -S-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet |

| Isobutyl | -S-CH₂ -CH(CH₃)₂ | 2.4 - 2.6 | Doublet |

| Isobutyl | -S-CH₂-CH (CH₃)₂ | 1.8 - 2.0 | Multiplet |

| Isobutyl | -S-CH₂-CH(CH₃ )₂ | 0.9 - 1.1 | Doublet |

| Propyl | -S-C H₂-CH₂-CH₃ | 34 - 36 | |

| Propyl | -S-CH₂-C H₂-CH₃ | 22 - 24 | |

| Propyl | -S-CH₂-CH₂-C H₃ | 13 - 15 | |

| Isobutyl | -S-C H₂-CH(CH₃)₂ | 42 - 44 | |

| Isobutyl | -S-CH₂-C H(CH₃)₂ | 28 - 30 | |

| Isobutyl | -S-CH₂-CH(C H₃)₂ | 21 - 23 |

Advanced Mass Spectrometry Techniques

Selective Detection Techniques for Sulfur Species

The specific detection of sulfur-containing compounds like this compound is often necessary, especially in complex matrices such as petroleum products or biological samples. While general-purpose detectors can identify these compounds, sulfur-selective detectors offer significantly enhanced sensitivity and selectivity, reducing interference from non-sulfur-containing molecules.

Several methods are available for the selective detection of sulfur species:

Gas Chromatography with Sulfur-Selective Detection (GC-SCD): This is a standard method, such as that described in ASTM Method D5623, for determining sulfur compounds in light petroleum liquids. lgcstandards.com A Sulfur Chemiluminescence Detector (SCD) provides a highly specific and equimolar response to sulfur atoms, regardless of the compound's structure.

Cyanolysis: This classical chemical method involves the reaction of sulfane sulfur compounds with a cyanide ion to produce thiocyanate (B1210189) (SCN⁻). nih.govnih.govmdpi.com The thiocyanate can then be quantified spectrophotometrically after reacting with a ferric ion to form a colored complex. nih.gov This method is effective for quantifying certain types of sulfur compounds. nih.gov

Fluorescent Probes: Modern detection strategies include the use of fluorescent probes designed to react specifically with sulfur-containing species, leading to a measurable change in fluorescence. nih.gov This approach is particularly useful for imaging and detecting sulfur compounds in biological systems. mdpi.com

Sulfur Chemiluminescence Detection (SCD)

Sulfur Chemiluminescence Detection stands out as a highly sensitive and selective method for the determination of sulfur-containing compounds like this compound. gcms.czhpst.cz The principle of SCD involves the combustion of sulfur compounds to produce sulfur monoxide (SO), which then reacts with ozone (O₃) in a chemiluminescent reaction, emitting light at specific wavelengths. hpst.cz This emitted light is detected by a photomultiplier tube, and its intensity is directly proportional to the amount of sulfur present.

A key advantage of SCD is its equimolar response to sulfur, meaning the detector's response is independent of the compound's structure, allowing for accurate quantification even without a specific standard for every sulfur species. gcms.cz Furthermore, SCD exhibits high selectivity for sulfur over other elements, such as carbon, and is not susceptible to quenching effects from co-eluting hydrocarbons, a common issue with other sulfur detectors. gcms.czrestek.com This makes it particularly valuable for analyzing complex matrices like petroleum products and environmental samples. gcms.cz

Modern SCD systems, such as the Shimadzu Nexis SCD-2030, have automated features for detector gas control, ozone generation, and baseline checks, enhancing reproducibility and ease of use. youtube.com These systems can achieve detection limits for sulfur compounds in the low parts-per-billion (ppb) range. shimadzu.comshimadzu.com For instance, research has demonstrated the ability to reach a quantification limit of less than 4 ppb for total sulfur compounds in gases. shimadzu.com The high sensitivity of SCD allows for the detection of volatile sulfur compounds at trace levels without the need for extensive sample pre-concentration. shimadzu.com

Table 1: Key Features of Sulfur Chemiluminescence Detection (SCD)

| Feature | Description |

|---|---|

| Principle | Chemiluminescent reaction of sulfur monoxide with ozone. hpst.cz |

| Selectivity | Highly selective for sulfur compounds. gcms.czhpst.cz |

| Response | Linear and equimolar to sulfur. gcms.cz |

| Quenching | No quenching from hydrocarbons. gcms.cz |

| Sensitivity | Low ppb detection limits. shimadzu.comshimadzu.com |

| Applications | Analysis of sulfur in petroleum, natural gas, food, and beverages. gcms.czshimadzu.comslideshare.net |

Flame Photometric Detection (FPD)

Flame Photometric Detection is another widely used technique for the analysis of sulfur compounds. news-medical.net In an FPD, the sample eluting from the GC column is burned in a hydrogen-rich flame. bucksci.com Sulfur compounds in the flame emit light at a characteristic wavelength (around 394 nm), which is isolated by a bandpass filter and measured by a photomultiplier tube. srigc.com

While FPD is a robust and less expensive alternative to SCD, it has some limitations. restek.com The response of a standard FPD to sulfur is typically non-linear and exponential, where doubling the sulfur concentration can quadruple the peak area. bucksci.com This necessitates careful calibration. Furthermore, FPDs can suffer from a phenomenon known as "quenching," where the presence of co-eluting hydrocarbons can suppress the sulfur signal, leading to inaccurate quantification. restek.com

To address these issues, the Pulsed Flame Photometric Detector (PFPD) was developed. The PFPD offers improved selectivity against hydrocarbons, increased sensitivity, and a more linear, equimolar response for sulfur compounds compared to the conventional FPD. xylem.com This allows for more reliable quantification of unknown sulfur compounds. xylem.com The PFPD can detect sulfur compounds down to approximately 200 ppb. bucksci.com Despite these advancements, the sensitivity of FPD and PFPD is generally lower than that of SCD. gcms.cz

Table 2: Comparison of FPD and PFPD for Sulfur Analysis

| Feature | Conventional FPD | Pulsed FPD (PFPD) |

|---|---|---|

| Sulfur Response | Exponential bucksci.com | More linear and equimolar xylem.com |

| Hydrocarbon Quenching | Significant restek.com | Reduced gcms.cz |

| Sensitivity (Sulfur) | ~200 ppb bucksci.com | 50 ppb to low ppm gcms.cz |

| Selectivity | Good | Improved over FPD xylem.com |

Atomic Emission Detection (AED)

The Atomic Emission Detector is a powerful and versatile tool that can detect nearly all elements in a volatilized compound eluting from a gas chromatograph. srainstruments.com In an AED, compounds are atomized in a high-energy microwave-induced helium plasma. The excited atoms then emit light at their characteristic atomic emission wavelengths. A spectrometer with a photodiode array detects these emissions, allowing for simultaneous, element-specific chromatograms.

For sulfur analysis, the AED offers excellent selectivity and sensitivity, with detection at the picogram level. srainstruments.com A significant advantage of AED is its ability to provide elemental confirmation by examining the emission spectrum at the peak apex. srainstruments.com This can be crucial for positive identification of sulfur-containing compounds like this compound. The ability to screen for multiple elements in a single run makes the AED highly efficient for sample profiling. srainstruments.com

However, AED systems are generally more expensive and complex compared to SCD and FPD. chromforum.org Despite the cost, the comprehensive information provided by AED, including the ability to analyze a wide range of elements beyond sulfur, makes it an invaluable tool for research and development, particularly in industries like petroleum refining where characterizing feedstocks for various impurities is critical. srainstruments.comoup.com

Table 3: Characteristics of Atomic Emission Detection (AED)

| Feature | Description |

|---|---|

| Principle | Atomic emission spectroscopy in a microwave-induced helium plasma. srainstruments.com |

| Selectivity | Excellent for a wide range of elements, including sulfur. srainstruments.com |

| Sensitivity | Picogram-level detection. srainstruments.com |

| Elemental Confirmation | Possible via emission spectra analysis. srainstruments.com |

| Multi-element Capability | Can detect multiple elements simultaneously. srainstruments.com |

| Complexity & Cost | Generally higher than SCD and FPD. chromforum.org |

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its relationship to molecular properties. For this compound, these methods can elucidate its geometry, stability, and potential for chemical transformation.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like alkyl sulfides. nih.gov DFT methods are used to determine the electronic structure, optimized geometry, and a variety of chemical reactivity descriptors. nih.govmdpi.com In a typical DFT study on this compound, the coordinates of the atoms would be optimized to find the molecule's lowest energy structure.

From this optimized structure, numerous properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Other properties, such as the molecular electrostatic potential (MEP) map, can visualize the charge distribution and predict sites for nucleophilic and electrophilic attack. nih.gov For this compound, the MEP would likely show a region of negative potential around the electron-rich sulfur atom, indicating its nucleophilic character.

Table 1: Representative DFT-Calculated Properties for an Alkyl Sulfide (Note: These are illustrative values based on typical calculations for similar molecules using a method like B3LYP/6-311G+(d,p).)

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 10.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.5 D | Measures overall molecular polarity. |

| Mulliken Charge on Sulfur | -0.25 e | Quantifies the partial charge on the sulfur atom. |

| C-S Bond Length | 1.82 Å | Optimized bond distance in the ground state. |

While DFT is a powerful tool, high-level ab initio methods offer even greater accuracy, albeit at a significantly higher computational expense. wikipedia.orgepfl.ch These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates. wikipedia.orgepfl.ch The "gold standard" CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations) is renowned for its ability to produce highly accurate energies and properties, often comparable to experimental results. mdpi.com

For a molecule like this compound, these high-level calculations are invaluable for benchmarking DFT results and for obtaining precise data on bonding characteristics. nih.gov They can provide definitive values for bond dissociation energies, interaction energies in molecular complexes, and the subtle electronic effects governing the C-S bonds. mdpi.comnih.gov For instance, applying these methods would yield a very accurate description of the electron density distribution within the C-S-C linkage.

Table 2: Comparison of Calculated Interaction Energies for a Dimer of a Simple Sulfide (e.g., H₂S···SO₂) Using Different Levels of Theory

| Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| HF | aug-cc-pVQZ | -1.50 |

| MP2 | aug-cc-pVQZ | -3.10 |

| CCSD(T) | aug-cc-pVQZ | -2.78 mdpi.com |

The structural flexibility of this compound, arising from rotation around its single bonds, means it can exist in multiple spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the stable conformers and map the potential energy landscape that governs their interconversion. nih.govnih.gov

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the molecule (e.g., the C-C-S-C angle) and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The results reveal the most likely shapes the molecule will adopt and the energy barriers to changing shape. For this compound, the relative orientation of the isobutyl and propyl groups will lead to several distinct low-energy conformers. Understanding this landscape is crucial as the molecular conformation can significantly influence its physical properties and reactivity. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: These are illustrative values for different spatial arrangements of the alkyl chains.)

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-Anti | ~180° | 0.00 | 75 |

| Gauche-Anti | ~60° | 0.85 | 20 |

| Anti-Gauche | ~180° (other side) | 1.50 | 5 |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can predict bulk properties, diffusion, and the nature of intermolecular forces. researchgate.net

In a liquid sample of this compound, the molecules are held together by non-covalent interactions. As sulfur is a member of the chalcogen group, a particularly important interaction is the chalcogen bond. numberanalytics.com This is a directional, non-covalent interaction where the electrophilic region on a covalently bonded sulfur atom interacts with a nucleophilic region (like a lone pair) on an adjacent molecule. numberanalytics.comresearchgate.net

Molecular dynamics simulations, using force fields optimized for organosulfur compounds, can reveal the strength and geometry of these chalcogen bonds, as well as more common van der Waals forces and dipole-dipole interactions. acs.orgnih.gov These interactions govern the physical properties of this compound, such as its boiling point, viscosity, and solvation characteristics. The strength of these interactions is influenced by the polarizability of the sulfur atom. researchgate.net Studies on related compounds show that chalcogen bonding can be a significant factor in determining molecular structure and stability. acs.orgnih.gov

Table 4: Key Non-Covalent Interactions in Alkyl Sulfides

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Van der Waals (Dispersion) | Temporary fluctuations in electron density. | 0.1 - 2.0 |

| Dipole-Dipole | Attraction between permanent molecular dipoles. | 0.5 - 3.0 |

| Chalcogen Bonding | Directional interaction involving the sulfur atom. numberanalytics.com | 1.0 - 5.0 acs.org |

Reaction Pathway Modeling and Kinetic Predictions

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction. By identifying the structures of reactants, products, and, crucially, the high-energy transition state that connects them, chemists can calculate the activation energy (Ea), which is the primary determinant of the reaction rate.

For a potential reaction involving this compound, such as its oxidation or nucleophilic substitution, computational modeling could be employed. The process involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. According to transition state theory, this energy difference corresponds to the activation barrier. This in silico approach allows for the prediction of reaction kinetics and the exploration of different mechanistic possibilities before any experiments are conducted. ub.edu For example, modeling the synthesis of an analogous ether has been used to discriminate between different proposed reaction mechanisms by comparing calculated kinetic models to experimental data. ub.edu

Table 5: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction (e.g., Oxidation of this compound)

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier the reaction must overcome. |

| Enthalpy of Reaction (ΔH) | -40 kcal/mol | Overall energy released (exothermic). |

| Rate-Determining Step | Formation of the S-O bond | The slowest step that controls the overall reaction rate. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkyl Sulfides

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov The fundamental goal is to develop predictive models that can estimate the properties of new or untested compounds based solely on their molecular structure, thereby saving experimental time and resources. iupac.org This approach has been successfully applied to various classes of compounds, including sulfur-containing molecules, to predict properties like critical temperature, critical pressure, solubility, and boiling point. researchgate.netnih.govtandfonline.com

The QSPR process generally involves four key stages: (1) compiling a dataset of compounds with known experimental property values, (2) generating numerical descriptors that encode structural information, (3) developing a mathematical model (e.g., multiple linear regression, neural network) that links the descriptors to the property, and (4) validating the model's predictive power. nih.gov

The core of any QSPR model is the set of molecular descriptors used as the independent variables. These are numerical values derived from the chemical structure that represent different aspects of the molecule. iupac.org The selection of appropriate descriptors is a critical step, often involving techniques like genetic algorithms to identify the most statistically relevant variables from a large pool of potential descriptors. researchgate.nettandfonline.comnih.gov

Molecular descriptors can be broadly categorized as follows:

Constitutional (0D/1D): These are the simplest descriptors, derived from the molecular formula and connectivity. They include counts of atoms, bonds, molecular weight, and counts of specific functional groups.

Topological (2D): These indices are calculated from the 2D representation of the molecule (the molecular graph). They describe molecular size, shape, branching, and connectivity. Examples include the Wiener index, Randić index, and Balaban J index. researchgate.net

Geometrical (3D): These descriptors are derived from the 3D coordinates of the atoms in the molecule. They describe the size and shape of the molecule in three-dimensional space and include properties like molecular surface area and volume.

Quantum-Chemical (3D): These are calculated using quantum mechanics and describe the electronic properties of the molecule. researchgate.net Examples include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. nih.gov These descriptors are particularly useful for modeling properties related to intermolecular interactions and reactivity.

In studies on sulfur-containing compounds, a combination of these descriptor types often yields the most robust predictive models. researchgate.netnih.gov For example, a QSPR model for the aqueous solubility of aromatic sulfur esters successfully used a mix of steric (molecular surface area) and electronic (atomic charges, orbital energies) descriptors. nih.gov Similarly, models for predicting the critical properties of various sulfur compounds have been developed using descriptors selected from a large pool that includes topological, constitutional, and geometrical types. researchgate.netnih.gov

Interactive Table: Classes of Molecular Descriptors Used in QSPR

| Descriptor Class | Description | Example(s) | Information Encoded |

| Constitutional | Derived from molecular formula and atom counts. | Molecular Weight, Atom Count, Ring Count | Basic composition and size. |

| Topological | Derived from the 2D graph of the molecule. | Wiener Index, Randić Connectivity Index | Molecular branching, size, and shape. |

| Geometrical | Derived from 3D molecular coordinates. | Molecular Surface Area, Molecular Volume | 3D size and shape, accessibility for interaction. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure, reactivity, polarity. |

Environmental Chemistry and Biogeochemical Cycling

Occurrence and Analytical Detection in Environmental Matrices

Detection as Trace Odorants in Natural Gas

While natural gas is odorless in its natural state, regulations often mandate the addition of odorants to facilitate leak detection. These odorants are typically organosulfur compounds. Common examples include dimethyl sulfide (B99878) and methyl ethyl sulfide. sulfatrap.com Although isobutyl propyl sulfide is not one of the most common odorants, a range of organic sulfur compounds are utilized in these applications. sulfatrap.com The specific blend of odorants can vary based on regional safety standards. sulfatrap.com Processes for removing these odorants are sometimes necessary, particularly when the gas is intended for use as a feedstock in catalytic processes where sulfur compounds can act as poisons to the catalyst. sulfatrap.com

Identification in Petroleum and its Fractions

Environmental Fate and Transformation Pathways

Biotic Degradation Mechanisms of Organosulfur Compounds

The breakdown of organosulfur compounds in the environment is a critical part of the biogeochemical sulfur cycle. arc.gov.au Microorganisms play a key role in this process, transforming organic sulfur into inorganic forms that can be utilized by plants and other organisms. arc.gov.au The central challenge in the biodegradation of many organosulfur compounds is the cleavage of the carbon-sulfur (C-S) bond. arc.gov.aursc.org

Microbial degradation of organosulfur compounds can occur through various pathways. One common mechanism involves the oxidation of the sulfur atom. nih.govnih.gov For instance, some bacteria can oxidize thiols to form sulfoxides and subsequently other products. nih.gov The addition of an extra carbon source can enhance the biodegradation of organosulfur compounds by promoting the growth of functional bacteria and influencing metabolic pathways. nih.gov Research has shown that higher levels of carbon supplementation can lead to significantly improved removal efficiencies of total sulfur. nih.gov

Specific to sulfides, bioelectrochemical systems have shown promise in the degradation of organosulfur compounds like thiols. In these systems, microorganisms can facilitate redox reactions at electrodes, potentially reducing thiols to sulfide and methane (B114726). wur.nl The degradation pathways are often complex and can be influenced by the specific microbial consortia present and environmental conditions. researchgate.netoup.com

Abiotic Chemical and Photochemical Transformations

In addition to biotic degradation, organosulfur compounds can undergo transformation in the environment through abiotic chemical and photochemical processes. snu.ac.kr

Chemical Transformations: Abiotic degradation can occur through reactions such as oxidation. For example, S-methyl groups of some organosulfur compounds can be converted to methane under highly oxidative conditions in the presence of iron, hydrogen peroxide, and ascorbic acid. nih.gov This process involves the oxidation of the methyl sulfide to a sulfoxide (B87167), followed by demethylation. nih.gov The cleavage of the C-S bond in organosulfur compounds like thioethers can also be achieved without transition metals, using reagents like oxidants, acids, and bases. rsc.org

Photochemical Transformations: Photochemical reactions, driven by sunlight, can also contribute to the transformation of organosulfur compounds. eurekaselect.com The high reactivity of many sulfur compounds allows for a variety of photocatalytic transformations, which can be mediated by electron transfer, energy transfer, or hydrogen atom transfer. researchgate.net These reactions can lead to S-oxidation, C-S bond cleavage, and polymerization. researchgate.net Studies on aromatic sulfides, sulfoxides, and sulfones have shown that these compounds can exhibit high photochemical stability, with their degradation rates influenced by the oxidation state of the sulfur atom and the presence of other functional groups. mdpi.com The photooxidation of certain alkyl sulfides can lead to oxidative C-S bond cleavage. acs.org

Analytical Methodologies for Environmental Monitoring of Organosulfur Species

The monitoring of organosulfur compounds in various environmental matrices is essential for understanding their fate and impact. researchgate.net Due to their volatile and reactive nature, the measurement of volatile organosulfur compounds (VOSCs) can be challenging. nih.gov

A primary technique for the analysis of organosulfur compounds is gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS). nih.govnih.gov Headspace GC is a common method for analyzing VOSCs in liquid samples. nih.gov For instance, a method involving direct sample acidification followed by headspace GC has been developed for the routine analysis of organosulfur compounds in high-salinity liquid matrices. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is also widely used, often coupled with ultraviolet (UV) or mass spectrometry detectors. mdpi.comconicet.gov.ar The choice of analytical method depends on the specific compounds of interest, the sample matrix, and the required sensitivity and selectivity. conicet.gov.ar For complex environmental samples, extraction and clean-up steps are often necessary to remove interfering substances. mdpi.com

The development of robust analytical methods is crucial for accurately quantifying organosulfur compounds and studying their transformation pathways in the environment. researchgate.netnih.gov

Biological and Biochemical Relevance

Mechanistic Studies of Interactions with Catalytic Systems

The interaction of sulfur compounds, such as isobutyl propyl sulfide (B99878), with polymerization catalysts is a critical area of study in industrial chemistry. These compounds can act as inhibitors, significantly affecting the efficiency and outcome of polymerization reactions.

Investigation of Alkyl Sulfides as Inhibitors of Polymerization Catalysts (e.g., Ziegler-Natta)

Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst, are highly sensitive to impurities. nih.gov Organic sulfur compounds, including alkyl sulfides and mercaptans, are known to act as potent inhibitors or poisons for these catalytic systems. nih.govsdlookchem.comgoogle.com The inhibitory effect stems from the ability of the sulfur atom to donate electrons and bind to the active sites of the catalyst, thereby deactivating them. nih.govmdpi.com This deactivation interferes with the catalyst's ability to coordinate with olefin monomers, slowing down or halting the polymerization process. nih.gov